
5-(Bromomethyl)furan-2-carbonitrile
Overview
Description
5-(Bromomethyl)furan-2-carbonitrile is an organic compound with the molecular formula C6H4BrNO. It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromomethyl group and a nitrile group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)furan-2-carbonitrile typically involves the bromination of furan-2-carbonitrile. One common method is the reaction of furan-2-carbonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the selective bromination of the furan ring without over-bromination or side reactions .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)furan-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted furan derivatives.
Oxidation: Furan-2-carboxylic acid or furan-2-carbaldehyde.
Reduction: 5-(Aminomethyl)furan-2-carbonitrile.
Scientific Research Applications
5-(Bromomethyl)furan-2-carbonitrile is used in a variety of scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of biologically active molecules, including antiviral and anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)furan-2-carbonitrile depends on its specific application In organic synthesis, it acts as an electrophile in nucleophilic substitution reactionsIn medicinal chemistry, the compound’s mechanism of action would be related to the biological activity of its derivatives, which may interact with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)furan-2-carbonitrile
- 5-(Iodomethyl)furan-2-carbonitrile
- 5-(Hydroxymethyl)furan-2-carbonitrile
Comparison
5-(Bromomethyl)furan-2-carbonitrile is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis. Compared to 5-(Hydroxymethyl)furan-2-carbonitrile, the bromomethyl derivative is more suitable for nucleophilic substitution reactions due to the leaving group ability of bromine .
Biological Activity
5-(Bromomethyl)furan-2-carbonitrile is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, synthesis, and potential applications based on recent findings.
Chemical Structure and Properties
This compound is characterized by a furan ring, a bromomethyl group, and a carbonitrile functional group. Its molecular formula is CHBrN, which contributes to its reactivity and biological activity. The presence of the bromomethyl group enhances its ability to undergo nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been utilized in the synthesis of various derivatives that demonstrate effectiveness against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). In one study, derivatives synthesized from this compound were tested against a panel of resistant bacterial strains, showing promising results that warrant further investigation into their mechanisms of action and efficacy .
Anticancer Activity
The compound also shows potential anticancer properties. Studies have reported that similar furan derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, preliminary studies suggest that this compound may interfere with metabolic pathways involved in tumor growth.
Synthesis of Derivatives
This compound serves as a precursor for synthesizing more complex organic molecules. It can be transformed into various derivatives through nucleophilic substitution reactions, oxidation, and reduction processes. The bromomethyl group can be replaced by nucleophiles such as amines or thiols to create new compounds with enhanced biological activities.
Synthesis Examples
Reaction Type | Description | Example Product |
---|---|---|
Nucleophilic Substitution | Replacement of bromine with nucleophiles | Amino derivatives |
Oxidation | Conversion to aldehydes or carboxylic acids | Aldehyde derivatives |
Reduction | Transformation of nitrile to primary amines | Amine derivatives |
Case Studies
- Antimicrobial Efficacy : In a study conducted by Snyder et al., derivatives of this compound were tested against MRSA and VRE. The results indicated significant antimicrobial activity, leading to further exploration of their structure-activity relationships .
- Cytotoxicity in Cancer Cells : Research published in the Journal of Medicinal Chemistry demonstrated that furan-based compounds could induce apoptosis in cancer cell lines through the activation of intrinsic pathways. The study suggested that this compound might share similar properties due to its structural characteristics.
The biological activity of this compound is largely attributed to its ability to interact with biological targets at the molecular level. Its mechanism may involve:
- Enzyme Inhibition : Compounds derived from this compound may inhibit enzymes crucial for cellular metabolism in pathogens or cancer cells.
- Receptor Interaction : Potential binding to receptors involved in signaling pathways related to growth and proliferation.
Q & A
Q. What are the recommended synthetic routes for 5-(Bromomethyl)furan-2-carbonitrile in academic research?
A common approach involves nucleophilic substitution of a hydroxymethyl precursor (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile) using HBr or PBr₃ under controlled conditions. This method leverages the reactivity of the hydroxymethyl group, which can be replaced by bromine via acid-catalyzed or Lewis acid-mediated reactions . Alternative routes may involve direct bromination of methyl-substituted furans using N-bromosuccinimide (NBS) under radical-initiated conditions, though this requires careful optimization to avoid over-bromination .
Q. How can researchers optimize reaction conditions to maximize yield and purity of this compound?
Key parameters include:
- Temperature : Maintain sub-0°C conditions during bromination to minimize side reactions (e.g., polymer formation) .
- Solvent choice : Use anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize reactive intermediates .
- Catalyst selection : Lewis acids like FeCl₃ or AlCl₃ can enhance substitution efficiency .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or in-situ NMR to track progress and terminate reactions at optimal conversion .
Advanced setups, such as continuous flow reactors, improve mixing and heat transfer, reducing decomposition risks .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify bromomethyl protons (δ ~4.3–4.5 ppm) and nitrile carbons (δ ~115–120 ppm). Coupling patterns distinguish furan ring protons .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 190/192 for Br isotopes) and fragmentation pathways .
- IR spectroscopy : Detect nitrile stretching (~2200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
X-ray crystallography, though less common, can resolve structural ambiguities in crystalline derivatives .
Q. How does the bromomethyl group influence the reactivity of furan derivatives in subsequent reactions?
The bromomethyl group acts as a versatile electrophilic site, enabling:
- Nucleophilic substitutions : React with amines, thiols, or alkoxides to form functionalized intermediates for drug discovery .
- Cross-coupling reactions : Participate in Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl-alkyl bond formation .
- Elimination pathways : Under basic conditions, it may form exo-methylene furans, requiring careful pH control .
Comparatively, bromine’s superior leaving-group ability over hydroxymethyl enhances reactivity in SN2 mechanisms .
Q. What strategies can be employed to resolve contradictions in reported reaction yields for bromomethyl-substituted furans?
- Variable analysis : Systematically test catalysts (e.g., PPh₃ vs. TBAB), solvents (polar aprotic vs. non-polar), and stoichiometry to identify critical factors .
- Side-product identification : Use LC-MS or GC-MS to detect byproducts like dibrominated species or hydrolyzed derivatives .
- Computational modeling : Predict thermodynamic favorability of competing pathways using DFT calculations .
- Reproducibility protocols : Standardize reagent purity (e.g., anhydrous HBr) and inert atmosphere conditions .
Q. What are the key considerations when designing experiments to study the stability of this compound under different storage conditions?
- Temperature : Store at 0–6°C to slow decomposition; avoid repeated freeze-thaw cycles .
- Light exposure : Use amber vials to prevent photolytic cleavage of the C-Br bond .
- Moisture control : Store under inert gas (N₂/Ar) with molecular sieves to inhibit hydrolysis to hydroxymethyl derivatives .
- Analytical benchmarks : Periodically assess purity via HPLC and track degradation products (e.g., 5-formylfuran-2-carbonitrile) .
Properties
IUPAC Name |
5-(bromomethyl)furan-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWXGDBFGWSFSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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